1-(2,4-Dihydroxyphenyl)-2-phenylethanone, also known as 2,4-dihydroxydeoxybenzoin or benzyl resacetophenone, is an organic compound synthesized through various methods, including the Claisen condensation reaction and the Friedel-Crafts acylation reaction. [, ] Researchers have employed different techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to characterize the structure and purity of the synthesized compound. [, ]
Studies have explored the potential biological activities of 1-(2,4-dihydroxyphenyl)-2-phenylethanone, with some suggesting its:
Beyond its potential biological activities, 1-(2,4-dihydroxyphenyl)-2-phenylethanone has been used in:
1-(2,4-Dihydroxyphenyl)-2-phenylethanone is an organic compound with the molecular formula C14H12O3 and a molecular weight of approximately 228.24 g/mol. This compound is classified as a phenolic ketone, characterized by the presence of two hydroxyl groups on a benzene ring and a phenyl group attached to an ethanone moiety. Its structure can be depicted as follows:
textOH |C6H4-C(=O)-C6H5 | OH
This compound is known for its potential applications in various fields, including chemistry, biology, and industry.
There is no documented information on the mechanism of action of this specific compound. However, as mentioned earlier, structurally similar chalcones have been shown to exhibit various biological activities. Their mechanisms of action can involve interacting with enzymes, modulating cellular signaling pathways, or exhibiting antioxidant effects [].
Research indicates that 1-(2,4-Dihydroxyphenyl)-2-phenylethanone exhibits several biological activities:
Several synthetic routes exist for the preparation of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone:
1-(2,4-Dihydroxyphenyl)-2-phenylethanone has diverse applications:
Studies have indicated that similar compounds exhibit antifungal activities against various phytopathogenic fungi. The mechanism of action often involves inhibiting mycelial growth and disrupting cellular processes within the fungi. Further research into the interaction of this compound with other biological systems is ongoing.
Several compounds share structural similarities with 1-(2,4-Dihydroxyphenyl)-2-phenylethanone. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone | 17720-60-4 | 1.00 | Contains an additional hydroxyl group on another phenyl ring |
2-Phenyl-1-(2,4,6-trihydroxyphenyl)ethanone | 727-71-9 | 1.00 | Features three hydroxyl groups enhancing its biological activity |
2-(p-Tolyl)-1-(2,4,6-trihydroxyphenyl)ethanone | 59108-68-8 | 1.00 | Incorporates a p-tolyl group which may alter its solubility and reactivity |
1-(5-Ethyl-2,4-dihydroxyphenyl)-2-phenylethanone | 96643-95-7 | 1.00 | Contains an ethyl substituent that may affect its pharmacokinetics |
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | 89019-84-1 | 0.98 | Has a hydroxyl substitution at the meta position on the second phenyl ring |
These compounds highlight the structural diversity within this class of phenolic ketones while showcasing the unique properties of 1-(2,4-Dihydroxyphenyl)-2-phenylethanone due to its specific arrangement of functional groups .
Irritant